molecular formula C16H12IN3O3S2 B3487449 4-iodo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

4-iodo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

Cat. No.: B3487449
M. Wt: 485.3 g/mol
InChI Key: HBEIAUPMPCHSDQ-UHFFFAOYSA-N
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Description

4-iodo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties

Preparation Methods

The synthesis of 4-iodo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide typically involves multi-step reactions starting from readily available precursors. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

4-iodo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-iodo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function . This interaction can disrupt biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-iodo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide can be compared with other thiazole derivatives such as:

Properties

IUPAC Name

4-iodo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12IN3O3S2/c17-12-3-1-11(2-4-12)15(21)19-13-5-7-14(8-6-13)25(22,23)20-16-18-9-10-24-16/h1-10H,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEIAUPMPCHSDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12IN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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